N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide
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Overview
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C18H15NO4S and its molecular weight is 341.38. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Applications
Phenothiazine derivatives with various conjugated linkers, including furan and thiophene, have been synthesized and applied in dye-sensitized solar cells (DSSCs). The inclusion of furan as a conjugated linker in these compounds has shown to significantly enhance the solar energy-to-electricity conversion efficiency. This improvement demonstrates the potential of furan and thiophene-based compounds in the development of more efficient photovoltaic devices (Se Hun Kim et al., 2011).
Organic Synthesis
The regiocontrolled synthesis of γ-hydroxybutenolides from 2-thiophenyl-substituted furans has been achieved through photooxygenation, highlighting the utility of furan and thiophene derivatives in organic synthesis. This methodology offers a rapid and quantitative approach to synthesize structurally diverse compounds, potentially useful for various synthetic applications (Vasiliki Kotzabasaki et al., 2016).
Antioxidant and Radical Scavenging Activities
The phenolic derivatives, including those related to the furan and thiophene moieties, have been studied for their antioxidant activities. These compounds exhibit varying degrees of effectiveness in inhibiting lipid peroxidation and scavenging peroxyl radicals, suggesting their potential application in protecting against oxidative stress (T. Dinis et al., 1994).
Polymer Synthesis
2,5-Bis(hydroxymethyl)furan, a compound structurally related to the query chemical, has been utilized as a biobased rigid diol for the enzymatic polymerization with various diacid ethyl esters. This research highlights the potential of furan-based compounds in the development of novel biobased polyesters with significant applications in sustainable materials science (Yi Jiang et al., 2014).
Furan and Thiophene Derivatives in Medicinal Chemistry
The study of thiophene derivatives, including those incorporating furan moieties, has revealed potent and selective antitumor activity against several tumor cell lines. Specifically, compounds like 2,5-bis(5-Hydroxymethyl-2-thienyl)furan have demonstrated significant activity against renal cancer cells, suggesting the therapeutic potential of these compounds in oncology (W. Nieves-Neira et al., 1999).
Mechanism of Action
Target of Action
Similar compounds such as furan/thiophene-2-carboxamide derivatives have been shown to inhibit enzymes like urease, acetylcholinesterase (ache), and butyrylcholinesterase (bche) .
Mode of Action
It’s known that enzyme inhibitors like this compound can bind to their target enzymes and reduce their activity . This interaction can lead to changes in the biochemical pathways that these enzymes are involved in.
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-17(12-23-13-5-2-1-3-6-13)19-11-14-8-9-16(24-14)18(21)15-7-4-10-22-15/h1-10H,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCTVTMVQZTFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.